molecular formula C10H9F3N2S B13305538 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine

Katalognummer: B13305538
Molekulargewicht: 246.25 g/mol
InChI-Schlüssel: ORMPPQIXDBKVSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine is a chemical compound with the molecular formula C10H9F3N2S It is known for its unique structure, which includes a trifluoromethyl group attached to a benzothiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine typically involves the reaction of 2-aminobenzothiazole with trifluoromethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine
  • 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine
  • 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine

Uniqueness

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine is unique due to its benzothiazole ring structure, which imparts specific chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity compared to similar compounds .

Eigenschaften

Molekularformel

C10H9F3N2S

Molekulargewicht

246.25 g/mol

IUPAC-Name

2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine

InChI

InChI=1S/C10H9F3N2S/c11-10(12,13)6-1-2-8-7(5-6)15-9(16-8)3-4-14/h1-2,5H,3-4,14H2

InChI-Schlüssel

ORMPPQIXDBKVSI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.